molecular formula C13H20N2O2S B1351322 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline CAS No. 345991-04-0

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B1351322
CAS No.: 345991-04-0
M. Wt: 268.38 g/mol
InChI Key: LOGKPRHLSMFTHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline typically involves the reaction of 4-nitroaniline with 2,6-dimethylpiperidine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]phenol
  • 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid
  • 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]benzamide

Uniqueness

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline is unique due to its specific structural features, such as the presence of the aniline moiety and the 2,6-dimethylpiperidin-1-yl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGKPRHLSMFTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225031
Record name 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345991-04-0
Record name 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345991-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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